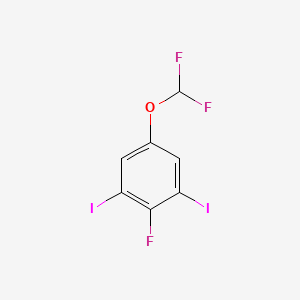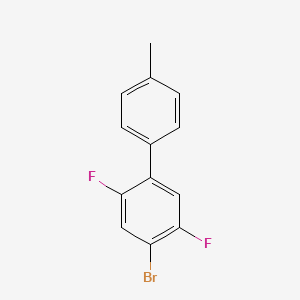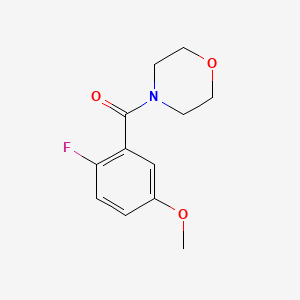
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by further functionalization. For instance, the bromination of 4-ethoxybenzyl alcohol can yield 4-(bromomethyl)-3-ethoxybenzyl bromide, which can then be reacted with 3-chloropropan-2-one under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethoxy and chloropropanone groups can also participate in various chemical interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but with a carboxylate ester group instead of the chloropropanone moiety.
1-(Bromomethyl)cyclopropylmethanol: Features a cyclopropyl group instead of the ethoxyphenyl group.
Uniqueness
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H14BrClO2 |
|---|---|
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)-3-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-6-9(5-11(15)8-14)3-4-10(12)7-13/h3-4,6H,2,5,7-8H2,1H3 |
Clé InChI |
POAIPTDMILOVMS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CC(=O)CCl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)


![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)





![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)
